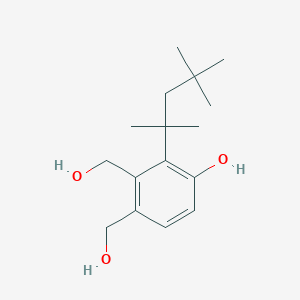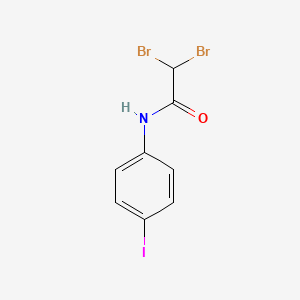
3-(2-Hydroxyethyl)-8-methoxy-4-methylquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Hydroxyethyl)-8-methoxy-4-methylquinolin-2(1H)-one is a quinoline derivative with a unique structure that includes a hydroxyethyl group, a methoxy group, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)-8-methoxy-4-methylquinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 8-methoxyquinoline and 4-methylquinoline.
Hydroxyethylation: The hydroxyethyl group is introduced through a reaction with ethylene oxide under basic conditions.
Methoxylation: The methoxy group is introduced using methanol and a suitable catalyst, such as sulfuric acid.
Methylation: The methyl group is introduced using methyl iodide and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Hydroxyethyl)-8-methoxy-4-methylquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: 3-(2-Carboxyethyl)-8-methoxy-4-methylquinolin-2(1H)-one.
Reduction: this compound alcohol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-Hydroxyethyl)-8-methoxy-4-methylquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties, such as fluorescence.
Mecanismo De Acción
The mechanism of action of 3-(2-Hydroxyethyl)-8-methoxy-4-methylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Hydroxyethyl)-1H-indole: Similar in structure but lacks the methoxy and methyl groups.
8-Methoxyquinoline: Similar in structure but lacks the hydroxyethyl and methyl groups.
4-Methylquinoline: Similar in structure but lacks the hydroxyethyl and methoxy groups.
Uniqueness
3-(2-Hydroxyethyl)-8-methoxy-4-methylquinolin-2(1H)-one is unique due to the presence of all three functional groups (hydroxyethyl, methoxy, and methyl) on the quinoline ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
62594-87-0 |
|---|---|
Fórmula molecular |
C13H15NO3 |
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
3-(2-hydroxyethyl)-8-methoxy-4-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C13H15NO3/c1-8-9-4-3-5-11(17-2)12(9)14-13(16)10(8)6-7-15/h3-5,15H,6-7H2,1-2H3,(H,14,16) |
Clave InChI |
WQGSAEDYRCTBHK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)NC2=C1C=CC=C2OC)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanesulfonic acid, 2-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B14514415.png)
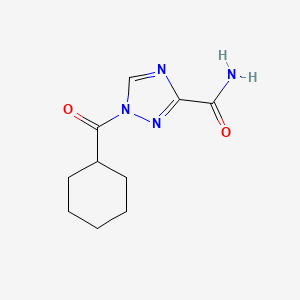

![2-[2-(1,2,4-Trioxolan-3-yl)ethoxy]oxane](/img/structure/B14514461.png)

![Piperidinium, 1-ethyl-1-[2-[(4-methoxybenzoyl)oxy]ethyl]-, iodide](/img/structure/B14514470.png)
![3-(Phenoxymethyl)-2-oxaspiro[4.5]decan-1-one](/img/structure/B14514472.png)
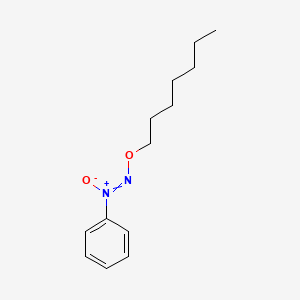
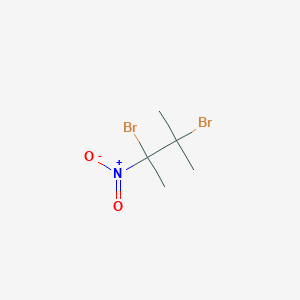
![2,2,8,8-Tetramethyl-5-oxo-5-{[(trimethylsilyl)oxy]methyl}-3,7-dioxa-5lambda~5~-phospha-2,8-disilanonane](/img/structure/B14514481.png)
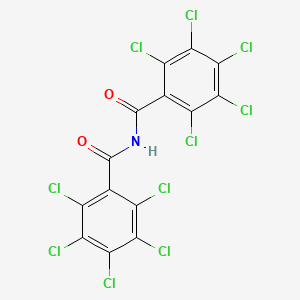
![2-Methyl-2-{3-[3-(trifluoromethyl)benzoyl]phenoxy}propanoic acid](/img/structure/B14514504.png)
